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Compound of Interest

Compound Name: 1-(Quinazolin-6-yl)ethanone

Cat. No.: B15328852 Get Quote
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | C10H10O3 - PubChem 1-(2,3-dihydro-1,4-

benzodioxin-6-yl)ethanone. C10H10O3. CID 75865. Download. Computed by PubChem 2.2

(PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety.

Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C10H10O3.
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safety/hazards/toxicity information, supplier lists, and more. 4
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1-(4-Quinazolinyl)ethanone | C10H8N2O | CID 13959800 - PubChem 1-(4-

Quinazolinyl)ethanone. C10H8N2O. CID 13959800. Download. Computed by PubChem 2.2

(PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety.

Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C10H8N2O.

Synonyms. 1-(4-Quinazolinyl)ethanone. 1-(quinazolin-4-yl)ethanone. 1-(quinazolin-4-yl)ethan-

1-one. 13959800. More... Molecular Weight. 172.18 g/mol . Computed by PubChem 2.2

(PubChem release 2021.10.14). Dates. Create: 2007-07-10. Modify: 2024-03-24. 6

1-(2-Quinazolinyl)ethanone | C10H8N2O | CID 11333190 - PubChem 1-(2-

Quinazolinyl)ethanone. C10H8N2O. CID 11333190. Download. Computed by PubChem 2.2

(PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety.

Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C10H8N2O.

Synonyms. 1-(2-Quinazolinyl)ethanone. 1-(quinazolin-2-yl)ethanone. Ethanone, 1-(2-

quinazolinyl)-. 1-(quinazolin-2-yl)ethan-1-one. 11333190. More... Molecular Weight. 172.18

g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2007-02-

08. Modify: 2024-03-24. 7
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tetrahydroacridin-6-yl)ethanone. C15H15NO. CID 547285. Download. Computed by PubChem

2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety.

Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C15H15NO.

Synonyms. 1-(1,2,3,4-tetrahydroacridin-6-yl)ethanone. 6-acetyl-1,2,3,4-tetrahydroacridine.
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methylquinazolin-4-yl)ethanone. 1-(2-methyl-4-quinazolinyl)ethanone. Ethanone, 1-(2-methyl-4-

quinazolinyl)-. 1-(2-methylquinazolin-4-yl)ethan-1-one. 15582348. More... Molecular Weight.

186.21 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create:

2007-12-05. Modify: 2024-03-24. 3

1-(4-methyl-2-quinazolinyl)ethanone | C11H10N2O | CID 11623945 - PubChem 1-(4-methyl-2-

quinazolinyl)ethanone. C11H10N2O. CID 11623945. Download. Computed by PubChem 2.2

(PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety.

Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C11H10N2O.

Synonyms. 1-(4-methyl-2-quinazolinyl)ethanone. 1-(4-methylquinazolin-2-yl)ethanone.

Ethanone, 1-(4-methyl-2-quinazolinyl)-. 1-(4-methylquinazolin-2-yl)ethan-1-one. 11623945.

More... Molecular Weight. 186.21 g/mol . Computed by PubChem 2.2 (PubChem release

2021.10.14). Dates. Create: 2007-02-08. Modify: 2024-03-24. 3

1-(8-methyl-4-quinazolinyl)ethanone | C11H10N2O | CID 14819717 - PubChem 1-(8-methyl-4-

quinazolinyl)ethanone. C11H10N2O. CID 14819717. Download. Computed by PubChem 2.2

(PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety.

Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C11H10N2O.
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Physical Properties of 1-(Quinazolin-6-yl)ethanone Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the known and predicted physical

properties of 1-(Quinazolin-6-yl)ethanone crystals. Due to the limited availability of

experimental data in public literature, this document combines established molecular

information with predicted values and details the requisite experimental protocols for their
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empirical determination. This guide is intended to serve as a foundational resource for

researchers and professionals engaged in the synthesis, characterization, and application of

this and related quinazoline derivatives in drug discovery and development.

Introduction
1-(Quinazolin-6-yl)ethanone is a heterocyclic ketone containing a quinazoline scaffold. The

quinazoline ring system is a common motif in medicinal chemistry, with numerous derivatives

exhibiting a wide range of biological activities, including anticancer and anti-inflammatory

properties. The physical properties of the crystalline form of such compounds are critical for

their development as pharmaceutical agents, influencing factors such as solubility, stability,

bioavailability, and manufacturability. This guide outlines the key physical characteristics of 1-
(Quinazolin-6-yl)ethanone and provides detailed methodologies for their experimental

verification.

Molecular and Physical Properties
While extensive experimental data for 1-(Quinazolin-6-yl)ethanone is not readily available, the

fundamental molecular properties can be determined, and other physical characteristics can be

estimated through computational methods. The following table summarizes these properties.
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Property Value Source

Molecular Formula C₁₀H₈N₂O Calculated

Molecular Weight 172.18 g/mol Calculated

CAS Number Not available -

Appearance Predicted: Crystalline solid -

Melting Point
Predicted: 100-150 °C (Broad

Range)
Computational Estimate

Boiling Point
Predicted: > 350 °C

(Decomposes)
Computational Estimate

Solubility

Predicted: Sparingly soluble in

water; Soluble in polar organic

solvents (e.g., DMSO, DMF,

Methanol)

Computational Estimate

Note: Predicted values are based on computational models and should be confirmed by

experimental data.

Experimental Protocols for Physical
Characterization
To empirically determine the physical properties of 1-(Quinazolin-6-yl)ethanone crystals, a

series of standard analytical techniques should be employed. The following sections detail the

methodologies for these key experiments.

Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional atomic structure of the crystal, including

bond lengths, bond angles, and crystal packing.

Methodology:

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated

solution of 1-(Quinazolin-6-yl)ethanone in a suitable solvent (e.g., ethyl acetate, acetone,
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or a mixture of solvents).

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and

mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of

monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a

detector as the crystal is rotated.

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell

dimensions and space group. The phases of the diffracted X-rays are determined, and an

electron density map is calculated. An atomic model is built into the electron density and

refined to best fit the experimental data.

Sample Preparation Data Collection Data Analysis

Synthesis of
1-(Quinazolin-6-yl)ethanone

Crystal Growth
(Slow Evaporation) Crystal Mounting X-ray Diffraction Structure Solution Structure Refinement Structural Validation final_structure

Final Crystal Structure

Click to download full resolution via product page

Single-Crystal X-ray Diffraction Workflow

Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, and to investigate

polymorphism.

Methodology:

Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is accurately

weighed into an aluminum DSC pan. The pan is hermetically sealed.

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. An empty

sealed pan is used as a reference.
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Thermal Scan: The sample and reference pans are placed in the DSC cell. The temperature

is increased at a constant rate (e.g., 10 °C/min) over a defined range that includes the

expected melting point.

Data Analysis: The heat flow to the sample is measured as a function of temperature. The

melting point is determined as the onset or peak of the endothermic melting transition. The

area under the peak corresponds to the enthalpy of fusion.

Results

Start

Sample Preparation
(1-5 mg in DSC pan)

Instrument Calibration

Heating at Constant Rate
(e.g., 10 °C/min)

Measure Heat Flow vs. Temperature

Analyze Thermogram

End Melting Point (Tm) Enthalpy of Fusion (ΔHf) Polymorphic Transitions

Click to download full resolution via product page
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Differential Scanning Calorimetry Workflow

Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and decomposition profile of the compound.

Methodology:

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA

pan.

Instrument Setup: The TGA instrument is tared with an empty pan. The desired atmosphere

(e.g., nitrogen or air) is set at a constant flow rate.

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide

temperature range (e.g., from room temperature to 600 °C).

Data Analysis: The mass of the sample is recorded as a function of temperature. The

resulting TGA curve shows the temperatures at which mass loss occurs, indicating

decomposition or loss of volatiles.

Start Sample Preparation
(5-10 mg in TGA pan)

Instrument Setup
(Atmosphere, Flow Rate)

Heating at Constant Rate
(e.g., 10 °C/min) Record Mass vs. Temperature Analyze TGA Curve

End

thermal_stability
Determine Thermal Stability & Decomposition Profile

Click to download full resolution via product page

Thermogravimetric Analysis Workflow

Solubility Determination
Objective: To quantify the solubility of the compound in various solvents, which is crucial for

formulation development.

Methodology (Equilibrium Solubility Method):
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Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, phosphate-

buffered saline (PBS) at different pH values, ethanol, propylene glycol) are chosen.

Sample Preparation: An excess amount of the crystalline solid is added to a known volume

of each solvent in a sealed vial.

Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant

temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure

equilibrium is reached.

Sample Analysis: The suspensions are filtered to remove undissolved solid. The

concentration of the dissolved compound in the filtrate is determined using a suitable

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.
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Equilibrium Solubility Determination Workflow

Signaling Pathways
Given that 1-(Quinazolin-6-yl)ethanone is a relatively simple organic molecule, it is more likely

to be a synthetic intermediate rather than a biologically active agent that directly interacts with

specific signaling pathways. However, the quinazoline core is a well-established
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pharmacophore found in many kinase inhibitors. For instance, certain substituted quinazolines

are known to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor

(EGFR). The diagram below illustrates a simplified representation of the EGFR signaling

pathway, which is a common target for quinazoline-based drugs.
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Simplified EGFR Signaling Pathway

Conclusion
This technical guide has summarized the currently available and predicted physical properties

of 1-(Quinazolin-6-yl)ethanone crystals and provided detailed experimental protocols for their

definitive determination. While experimental data for this specific compound is sparse, the

methodologies and theoretical framework presented here offer a solid foundation for

researchers. The characterization of these physical properties is an indispensable step in the

evaluation of this and related compounds for their potential use in pharmaceutical

development. The provided workflows and diagrams serve as practical guides for the

necessary experimental undertakings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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